D-ribonic acid

Descripción general

Descripción

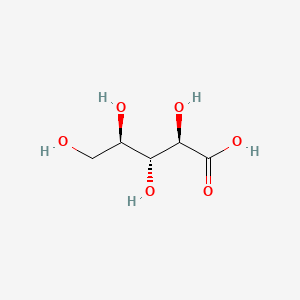

D-ribonic acid, also known as D-ribonate, is a naturally occurring monosaccharide found in cells . It is a five-membered form of ribonolactone having D-configuration . It is an important building block for chiral acyclics, cyclopentenones, and oxabicyclic systems .

Synthesis Analysis

D-ribonic acid has been synthesized from various sources. For instance, it has been used as a starting material in the synthesis of the ionophore antibiotic lasalocid, the natural products aristeromycin and (−)-neplanocin A, as well as an intermediate in the synthesis of ganglioside G M1 mimetic cholera toxin binder ligands . It has also been synthesized from D-erythrose .Molecular Structure Analysis

The molecular formula of D-ribonic acid is C5H8O5 . It is a solid substance at 20 degrees Celsius . The structure of D-ribonic acid can be viewed using Java or Javascript .Chemical Reactions Analysis

D-ribonic acid plays a role in various chemical reactions. For example, it has been used in the synthesis of the ionophore antibiotic lasalocid, the natural products aristeromycin and (−)-neplanocin A, as well as an intermediate in the synthesis of ganglioside G M1 mimetic cholera toxin binder ligands .Physical And Chemical Properties Analysis

D-ribonic acid is a solid substance at 20 degrees Celsius . Its molecular formula is C5H8O5 .Mecanismo De Acción

While the functional relationship between NUBPL and ribonic acid is not well known, D-ribose is essential for energy production in mitochondria, and supplementation with D-ribose, a component of the energy-producing ATP molecule, improves cellular processes under conditions of mitochondrial dysfunction .

Direcciones Futuras

D-ribonic acid has potential applications in the treatment of Alzheimer’s disease. It has been suggested that four compounds including D-ribonic acid.gamma-lactone could be potent inhibitors of Acetylcholinesterase (AChE), indicating potential for further evaluation and drug development . Additionally, D-ribose, a component of the energy-producing ATP molecule, improves cellular processes under conditions of mitochondrial dysfunction, suggesting potential therapeutic applications .

Propiedades

IUPAC Name |

(2R,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKAIJAYHKCRRA-BXXZVTAOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H](C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801021863 | |

| Record name | Ribonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ribonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

17812-24-7, 642-98-8 | |

| Record name | Ribonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17812-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Ribonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ribonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

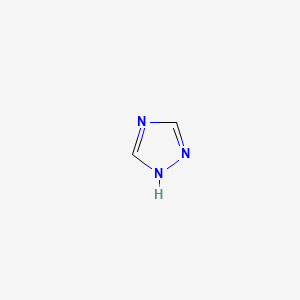

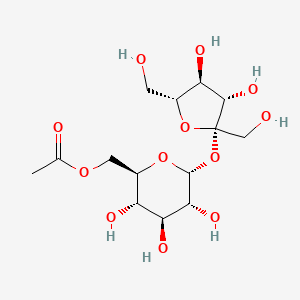

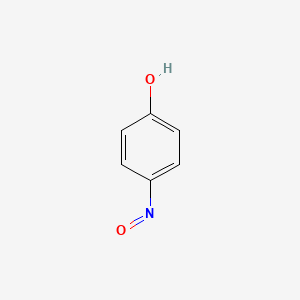

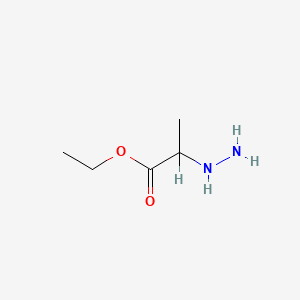

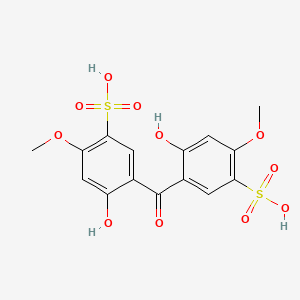

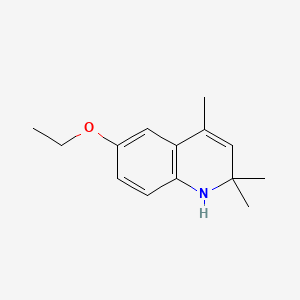

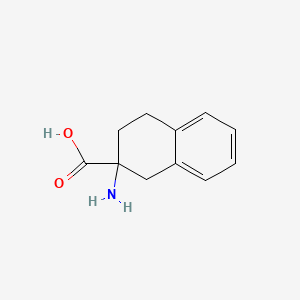

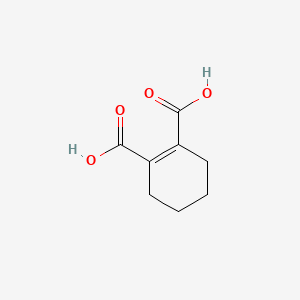

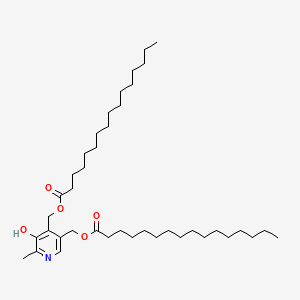

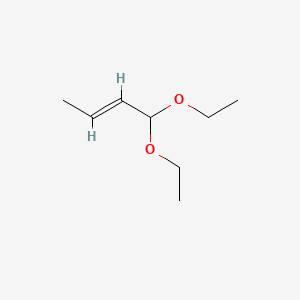

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of D-Ribonic acid?

A1: The molecular formula of D-Ribonic acid is C5H10O6, and its molecular weight is 166.13 g/mol.

Q2: Are there any spectroscopic data available for the identification of D-Ribonic acid?

A2: Yes, researchers have employed various spectroscopic techniques to characterize D-Ribonic acid. These include:

- Nuclear Magnetic Resonance (NMR): 1H, 13C, and 119Sn NMR have been used to determine the structure and conformation of D-Ribonic acid complexes in solution. [, , ]

- Gas Chromatography-Mass Spectrometry (GC/MS): This technique has been valuable in analyzing D-Ribonic acid derivatives, particularly after derivatization to volatile forms. [, ]

Q3: What is the biological significance of 2-Carboxyarabinitol 1-Phosphate (CA-1-P), a derivative of D-Ribonic acid?

A3: CA-1-P plays a crucial role in regulating the activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), a key enzyme in photosynthesis. [, ] It acts as a tight-binding inhibitor, binding to the activated form of RuBisCO and influencing its diurnal activity in plants. [] This interaction contributes to the regulation of CO2 fixation in plants. []

Q4: Has D-Ribonic acid been investigated as a potential biomarker for any diseases?

A4: Yes, research suggests potential links between D-Ribonic acid and certain health conditions:

- Diabetic Kidney Disease: Studies have identified an association between elevated serum D-Ribonic acid levels and renal endpoints in individuals with Type 1 Diabetes. []

- Diabetic Foot Complications: Elevated plasma D-Ribonic acid levels showed an association with an increased risk of diabetic foot ulcers in a longitudinal study. []

- Cardiovascular Autonomic Neuropathy (CAN): Research has shown an association between D-Ribonic acid and CAN in individuals with Type 1 Diabetes. [, ]

Q5: What are the potential applications of D-Ribonic acid derivatives in medicinal chemistry?

A5: Derivatives like 3-Hydroxyazetidine Carboxylic Acids, synthesized from D-Glucose and structurally related to D-Ribonic acid, hold promise in medicinal chemistry. [] These compounds exhibit stability and can act as non-proteinogenic amino acid components in peptides, offering a new avenue for developing peptide isosteres. []

Q6: How is computational chemistry employed in research involving D-Ribonic acid?

A6: Density Functional Theory (DFT) calculations have proven valuable in studying D-Ribonic acid and its complexes. [, ] These calculations aid in determining stable conformations, investigating solvent interactions, and predicting NMR parameters, including spin-spin coupling constants (J-coupling). [, ]

Q7: Can you elaborate on the use of D-Ribonic acid in synthetic chemistry?

A7: D-Ribonic acid serves as a valuable starting material in the enantiospecific synthesis of various biologically active compounds. For instance, it has been used in the synthesis of:

- (-)-Aristeromycin: This carbocyclic nucleoside, synthesized from D-Ribonic acid γ-lactone, has potential applications as a chemotherapeutic agent. [, , ]

- (-)-Neplanocin A: Another carbocyclic nucleoside with therapeutic potential, synthesized enantiospecifically from D-Ribonic acid γ-lactone. []

- 2,3,4-Tri-O-benzyl-5-thio-D-ribono-1,5-lactone: This compound, synthesized from D-Ribonic acid, is a valuable intermediate in organic synthesis. [, ]

Q8: Has D-Ribonic acid been explored in the context of plant science and agriculture?

A8: Yes, research highlights the role of D-Ribonic acid in plant responses:

- Drought Tolerance: Studies suggest that exogenous application of γ-Aminobutyric Acid (GABA) can enhance drought tolerance in creeping bentgrass, potentially by influencing the accumulation of D-Ribonic acid and other metabolites. [] This finding indicates a possible role of D-Ribonic acid in plant stress responses.

Q9: What are some of the challenges in analyzing D-Ribonic acid and related compounds?

A9: Analyzing D-Ribonic acid and its derivatives can be challenging due to their polarity and low volatility.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(Aminomethyl)cyclopentyl]acetic acid hydrochloride](/img/structure/B3428014.png)